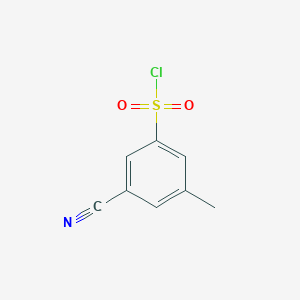

3-Cyano-5-methylbenzenesulfonyl chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6ClNO2S |

|---|---|

Molecular Weight |

215.66 g/mol |

IUPAC Name |

3-cyano-5-methylbenzenesulfonyl chloride |

InChI |

InChI=1S/C8H6ClNO2S/c1-6-2-7(5-10)4-8(3-6)13(9,11)12/h2-4H,1H3 |

InChI Key |

QFIHSQQKLAQZBB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)Cl)C#N |

Origin of Product |

United States |

Physicochemical Properties of 3 Cyano 5 Methylbenzenesulfonyl Chloride

A comprehensive understanding of the physicochemical properties of a chemical compound is fundamental to its application in synthesis. The following table summarizes the known properties of 3-Cyano-5-methylbenzenesulfonyl chloride.

| Property | Value |

| Molecular Formula | C₈H₆ClNO₂S chemicalbook.com |

| Molecular Weight | 215.66 g/mol chemicalbook.com |

| CAS Number | 1261737-59-0 chemicalbook.com |

| Predicted Boiling Point | 356.8±35.0 °C chemicalbook.com |

| Predicted Density | 1.46±0.1 g/cm³ chemicalbook.com |

| Physical Appearance | Not explicitly documented, but related compounds are often colorless to yellow liquids or solids. smolecule.comnih.gov |

| Solubility | Expected to be soluble in common organic solvents and reactive with water. chemicalbook.com |

Note: Some of the data presented are predicted values and may differ from experimentally determined values.

Synthesis and Manufacturing of 3 Cyano 5 Methylbenzenesulfonyl Chloride

A plausible and widely used method for the synthesis of aryl sulfonyl chlorides is a modification of the Sandmeyer reaction. acs.orgresearchgate.net This approach would involve the diazotization of the corresponding aniline (B41778), in this case, 3-amino-5-methylbenzonitrile (B1291298), followed by a reaction with sulfur dioxide in the presence of a copper salt catalyst.

The general steps for this synthetic route are as follows:

Diazotization: 3-amino-5-methylbenzonitrile is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures to form the corresponding diazonium salt.

Sulfonylation: The resulting diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent, often acetic acid, containing a copper(I) or copper(II) chloride catalyst. This leads to the formation of 3-Cyano-5-methylbenzenesulfonyl chloride, with the evolution of nitrogen gas.

Isolation and Purification: The product can then be isolated by extraction and purified using standard techniques such as distillation or crystallization.

This method is advantageous due to the ready availability of the starting aniline and the generally good yields obtained for a variety of substituted aryl sulfonyl chlorides. researchgate.net

Advanced Applications in Synthetic Organic Chemistry

Versatile Building Blocks for Complex Molecular Architectures

3-Cyano-5-methylbenzenesulfonyl chloride serves as a crucial starting material for the synthesis of a wide array of complex molecules, particularly those with biological significance. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamides, a common structural motif in many pharmaceuticals. This reactivity allows for the facile introduction of the 3-cyano-5-methylphenylsulfonyl group into various molecular scaffolds.

The resulting sulfonamides are not merely inert appendages but can be further elaborated. The nitrile group, for instance, is a versatile functional handle that can be transformed into a variety of other functionalities. For example, it can undergo [2+3] cycloaddition reactions with sodium azide, catalyzed by zinc bromide, to yield N-aryl-N-(1H-tetrazol-5-yl)benzenesulfonamides. researchgate.net This transformation is significant as the tetrazole ring is a well-known bioisostere for the carboxylic acid group, often leading to improved metabolic stability and pharmacokinetic properties in drug candidates.

Detailed research has demonstrated the synthesis of novel N-aryl substituted benzenesulfonamide (B165840) derivatives through the coupling reaction of benzenesulfonyl chlorides with various substituted aromatic amines. synblock.com While not specifying this compound, these studies establish a general and reliable method for creating diverse libraries of sulfonamides for biological screening. The presence of the cyano and methyl groups on the aromatic ring of the title compound provides additional points for structural diversification, allowing for the fine-tuning of electronic and steric properties of the final molecules.

Functional Group Protection and Activation Strategies

The 3-cyano-5-methylbenzenesulfonyl group can be employed as a protecting group for amines, a critical strategy in multi-step organic synthesis, particularly in peptide synthesis. google.com The sulfonyl group reacts with the amino group to form a sulfonamide, which is stable under a variety of reaction conditions, thereby protecting the amine from unwanted side reactions.

The choice of a specific sulfonyl chloride as a protecting group is dictated by its stability and the conditions required for its cleavage. While the specific deprotection conditions for the 3-cyano-5-methylbenzenesulfonyl group are not extensively detailed in readily available literature, the cleavage of related arylsulfonamides is well-established. google.com The electronic nature of the substituents on the aromatic ring influences the lability of the sulfonamide bond. The electron-withdrawing nature of the cyano group in this compound can influence the stability and cleavage conditions of the corresponding sulfonamide protecting group.

Beyond protection, the sulfonyl chloride moiety can also act as an activating group. For instance, in the synthesis of N-allenyl cyanamides, the reaction proceeds through an initial N- to O-sulfonyl transfer, where the sulfonyl group activates a propargyl alcohol for subsequent nucleophilic attack. acs.org This highlights the dual role of the sulfonyl group in facilitating complex chemical transformations.

Precursors for Heterocyclic Compound Synthesis

The reactivity of both the sulfonyl chloride and the nitrile group makes this compound a valuable precursor for the synthesis of a variety of heterocyclic compounds. As previously mentioned, the nitrile group can be converted to a tetrazole ring. researchgate.net

Furthermore, the sulfonamide linkage formed upon reaction with an appropriate amine can be a key structural element in the subsequent cyclization to form larger heterocyclic systems. For example, derivatives of sulfonamides are known to undergo intramolecular cyclization reactions to form various nitrogen- and sulfur-containing heterocycles. The specific reaction pathways and resulting heterocyclic systems are highly dependent on the nature of the reactants and the reaction conditions employed.

While direct examples of the synthesis of pyridines or quinolines from this compound are not prominently featured in the surveyed literature, the general synthetic strategies for these heterocycles often involve the cyclization of precursors containing appropriately positioned functional groups. The functional handles present in derivatives of this compound provide the necessary reactive sites for such cyclization reactions. For instance, the synthesis of 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones has been achieved through a two-stage process starting from pyran-4-ones, demonstrating a viable route to substituted pyridinones. mdpi.com

Contributions to Multi-Component Reaction Development

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. While specific examples of this compound participating in well-known MCRs like the Biginelli or Ugi reactions are not readily found, its derivatives possess the requisite functionalities to be potential substrates in the development of new MCRs.

The Biginelli reaction, for instance, is a one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. iau.ir Research has explored the use of ethyl cyanoacetate (B8463686) as a component in Biginelli-type condensations, indicating that the presence of a cyano group can be compatible with and even influence the course of such reactions. iau.ir This opens up the possibility of designing MCRs where a derivative of this compound, perhaps a sulfonamide with a β-ketoester moiety, could be a key reactant.

The development of novel MCRs is an active area of research, and the unique combination of reactive sites in this compound makes it an attractive candidate for exploration in this field.

Exploration in Novel Materials Chemistry

The application of this compound extends beyond the synthesis of discrete molecules into the realm of materials chemistry. Sulfonyl chlorides can serve as precursors for the synthesis of functional polymers, such as poly(amide-imide)s. researchgate.net These polymers are known for their high thermal stability and mechanical strength. The incorporation of the 3-cyano-5-methylphenylsulfonyl moiety into a polymer backbone could impart specific properties, such as altered solubility, thermal behavior, or the ability to participate in post-polymerization modifications via the nitrile group.

Furthermore, the derivatives of this compound can be used as ligands for the synthesis of metal complexes. jocpr.comnih.gov The sulfonamide and nitrile functionalities can act as coordination sites for metal ions, leading to the formation of complexes with potential catalytic or photophysical properties. The catalytic activity of such complexes would be influenced by the electronic environment provided by the substituted aromatic ring.

Analytical and Spectroscopic Characterization Methodologies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for a detailed mapping of the molecular framework of 3-Cyano-5-methylbenzenesulfonyl chloride.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The electron-withdrawing nature of the sulfonyl chloride (-SO₂Cl) and cyano (-CN) groups significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum.

The aromatic region would display signals for three protons on the benzene (B151609) ring. Due to the substitution pattern (at positions 1, 3, and 5), these protons are chemically non-equivalent and are expected to appear as closely spaced multiplets or singlets, depending on the resolution and the magnitude of the meta-coupling constants. The methyl group (-CH₃), being attached to the aromatic ring, would appear as a sharp singlet in the upfield region, typically around 2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data is based on analogous compounds and standard chemical shift increments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (H-2/H-6) | 8.0 - 8.2 | Singlet / Multiplet | 2H |

| Aromatic H (H-4) | 7.8 - 8.0 | Singlet / Multiplet | 1H |

| Methyl H (-CH₃) | ~2.5 | Singlet | 3H |

The ¹³C NMR spectrum provides information on all eight carbon atoms in the this compound molecule. The chemical shifts are influenced by the electronic environment of each carbon atom. The carbon atom directly attached to the sulfonyl chloride group (C-1) is expected to be significantly deshielded. The carbons bearing the cyano (C-3) and methyl (C-5) groups, as well as the quaternary carbon of the cyano group itself, will also have characteristic chemical shifts. The remaining aromatic carbons (C-2, C-4, C-6) will appear in the typical aromatic region (120-140 ppm), with their precise shifts determined by the cumulative electronic effects of the substituents. The methyl carbon will resonate at the highest field (lowest ppm value).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data is based on analogous compounds and standard chemical shift increments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-SO₂Cl) | 142 - 145 |

| C-2 / C-6 | 130 - 135 |

| C-3 (C-CN) | 115 - 118 |

| C-4 | 138 - 142 |

| C-5 (C-CH₃) | 144 - 147 |

| -CN (Cyano Carbon) | 116 - 119 |

| -CH₃ (Methyl Carbon) | 20 - 22 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands confirming the presence of the sulfonyl chloride, cyano, and substituted aromatic moieties. libretexts.orglibretexts.orgacdlabs.comvscht.czwisc.edu

Key expected absorptions include a sharp, strong band for the nitrile (C≡N) stretch, strong bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group, and various bands corresponding to the aromatic ring C=C stretching and C-H stretching. libretexts.orglibretexts.orgwisc.edu

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |

| Methyl C-H | Stretching | 3000 - 2850 | Medium-Weak |

| Nitrile (C≡N) | Stretching | 2260 - 2240 | Medium-Sharp |

| Aromatic C=C | Stretching | 1600 - 1475 | Medium-Weak |

| Sulfonyl Chloride (S=O) | Asymmetric Stretching | 1375 - 1300 | Strong |

| Sulfonyl Chloride (S=O) | Symmetric Stretching | 1200 - 1140 | Strong |

| Sulfonyl Chloride (S-Cl) | Stretching | 800 - 600 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns. libretexts.org

For this compound (C₈H₆ClNO₂S), the molecular ion peak (M⁺) would be observed. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic M⁺ and M+2 isotopic pattern. The primary fragmentation pathways for aromatic sulfonyl chlorides typically involve the cleavage of the S-Cl and C-S bonds. researchgate.netnih.gov The loss of a chlorine radical (•Cl) or sulfur dioxide (SO₂) are common fragmentation events. nih.govaaqr.org

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula |

|---|---|---|

| 215 | Molecular Ion [M]⁺ | [C₈H₆ClNO₂S]⁺ |

| 180 | [M - Cl]⁺ | [C₈H₆NO₂S]⁺ |

| 151 | [M - SO₂]⁺ (rearranged) | [C₈H₆ClN]⁺ |

| 116 | [M - SO₂Cl]⁺ | [C₈H₆N]⁺ |

| 90 | [C₇H₆]⁺ (Tropylium ion variant) | [C₇H₆]⁺ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR.

Table 5: Expected Molecular Geometry Parameters from X-ray Crystallography Data based on typical values for related aromatic sulfonyl compounds. nih.govnist.gov

| Parameter | Expected Value |

|---|---|

| S=O Bond Length | 1.42 - 1.45 Å |

| S-C (aromatic) Bond Length | 1.76 - 1.78 Å |

| S-Cl Bond Length | 2.07 - 2.08 Å |

| C≡N Bond Length | 1.14 - 1.16 Å |

| O=S=O Bond Angle | 118 - 122° |

| O=S-C Bond Angle | 106 - 109° |

| Cl-S-C Bond Angle | 96 - 100° |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for its separation from impurities or reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.

Reversed-phase HPLC (RP-HPLC) is a highly suitable method for analyzing sulfonyl chlorides. sielc.comresearchgate.netpatsnap.comnih.gov A C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with an acid modifier like formic or phosphoric acid) would provide good separation of the target compound from more polar or less polar impurities. Detection is typically achieved using a UV detector, as the aromatic ring provides strong chromophoric activity.

Gas Chromatography (GC) can also be used, but care must be taken due to the potential thermal lability of the sulfonyl chloride group, which can degrade at high injector or column temperatures. core.ac.uknih.govrsc.org Derivatization to a more stable compound, such as a sulfonamide, can be an alternative strategy for robust quantification. nih.gov If direct analysis is performed, a non-polar capillary column (e.g., 5% phenyl polysiloxane) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be appropriate. rsc.orginnovareacademics.in

Table 6: Typical Chromatographic Conditions for Analysis

| Technique | Parameter | Typical Conditions |

|---|---|---|

| HPLC | Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at ~254 nm | |

| GC | Column | Capillary column (e.g., RTX-5MS, 30 m x 0.25 mm) |

| Carrier Gas | Helium | |

| Injector Temp. | 250 - 280 °C (optimized for stability) | |

| Detector | FID or MS |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a widely employed chromatographic technique used to separate individual components of a mixture, determine the purity of a substance, and monitor the progress of a chemical reaction. The separation is based on the principle of differential partitioning of the sample components between a solid stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (the eluent).

For a compound such as this compound, which possesses moderate polarity due to the presence of the cyano and sulfonyl chloride functional groups, TLC serves as a rapid and effective analytical tool. The choice of the stationary and mobile phases is critical for achieving optimal separation.

Stationary Phase: Standard silica gel 60 F254 plates are commonly utilized for the analysis of aromatic sulfonyl chlorides. The "F254" designation indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds, such as this compound, under a UV lamp at 254 nm.

Mobile Phase: The selection of the mobile phase, or eluent system, is determined by the polarity of the compound. A solvent system of intermediate polarity is typically required to achieve an optimal retention factor (Rƒ) value, which is ideally between 0.3 and 0.7 for good separation and accurate determination. A common approach involves using a mixture of a non-polar solvent and a slightly more polar solvent. For this compound, various ratios of hexane (B92381) and ethyl acetate (B1210297) are suitable. The polarity of the mobile phase can be finely tuned by adjusting the ratio of these solvents.

Visualization: As an aromatic compound, this compound can be readily visualized on a TLC plate under UV light at 254 nm, where it will appear as a dark spot against a fluorescent green background. Additionally, staining with a potassium permanganate (B83412) solution can be used as a destructive visualization method, which will react with the sulfonyl chloride group.

Below is a table illustrating the effect of different mobile phase compositions on the retention factor (Rƒ) of this compound.

| Mobile Phase (Hexane:Ethyl Acetate) | Retention Factor (Rƒ) | Observations |

| 9:1 | 0.25 | The compound shows limited mobility, indicating strong interaction with the stationary phase. |

| 7:3 | 0.45 | An optimal Rƒ value is achieved, allowing for good separation from potential impurities. |

| 5:5 | 0.68 | The compound moves further up the plate, which could be useful if separating from less polar impurities. |

| 3:7 | 0.85 | The Rƒ value is high, indicating a weaker interaction with the stationary phase and potentially co-eluting with non-polar impurities. |

This data is illustrative and may vary based on specific experimental conditions.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques that provide high-resolution separation, identification, and quantification of compounds.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. While sulfonyl chlorides can be analyzed by GC, care must be taken to avoid degradation at high temperatures in the injector port or on the column. A non-polar or medium-polarity capillary column is generally preferred for the separation of aromatic compounds.

A hypothetical GC method for the analysis of this compound could involve a capillary column such as a DB-5 (5% phenyl-methylpolysiloxane), which is a common, versatile column. Detection can be achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for definitive identification.

High-Performance Liquid Chromatography (HPLC): HPLC is a more versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For this compound, reversed-phase HPLC is the most common and effective method.

In reversed-phase HPLC, a non-polar stationary phase (such as C18 or C8) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A mixture of water and an organic solvent, such as acetonitrile or methanol, is typically used as the mobile phase. A gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation of compounds with varying polarities.

A typical HPLC system for the analysis of this compound would consist of a C18 column with UV detection at a wavelength where the compound exhibits strong absorbance, for instance, 254 nm.

The following table outlines a sample set of conditions for the HPLC analysis of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~ 6.5 minutes |

This data is illustrative and serves as a representative example of a suitable analytical method.

Computational and Theoretical Investigations of Aryl Sulfonyl Chlorides

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in characterizing the electronic structure and bonding in aryl sulfonyl chlorides. In 3-Cyano-5-methylbenzenesulfonyl chloride, the sulfonyl chloride group (-SO₂Cl) is attached to a benzene (B151609) ring substituted with a cyano (-CN) group and a methyl (-CH₃) group at the meta positions relative to each other.

The electronic structure of the sulfonyl group is highly polarized. researchgate.net Natural Bond Orbital (NBO) analysis, a common computational technique, reveals significant charge separation, with the sulfur atom being highly electrophilic and the oxygen atoms bearing substantial negative charges. researchgate.net This polarization is a key determinant of the reactivity of the sulfonyl chloride moiety. Computational studies suggest that the bonding in the sulfonyl group involves substantial hyperconjugation, with electron donation from the lone pairs of the oxygen and chlorine atoms into the antibonding orbitals of the adjacent S-O and S-C bonds. researchgate.net The participation of sulfur d-orbitals in bonding, a concept once widely taught, is now considered to be insignificant based on modern computational analyses. researchgate.net

| Property | Benzenesulfonyl chloride (Model) | This compound (Predicted Trend) |

| Natural Charge on Sulfur (S) | Highly Positive | More Positive |

| Natural Charge on Chlorine (Cl) | Negative | Slightly More Negative |

| Dipole Moment | Moderate | Higher |

| HOMO-LUMO Energy Gap | ~5-6 eV | Lower |

This table presents illustrative data based on general principles of computational chemistry. The predicted trends for this compound are relative to the unsubstituted benzenesulfonyl chloride.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful method for elucidating the detailed pathways of chemical reactions involving aryl sulfonyl chlorides. These compounds primarily undergo nucleophilic substitution at the sulfur atom. DFT calculations have been extensively used to map the potential energy surfaces of these reactions, identifying key intermediates and transition states. mdpi.comnih.gov

For many reactions of aryl sulfonyl chlorides with nucleophiles, a concerted Sₙ2-type mechanism is computationally supported. mdpi.comnih.gov In this pathway, the nucleophile attacks the electrophilic sulfur atom, and the chloride leaving group departs in a single, concerted step. An alternative, stepwise addition-elimination mechanism, involving a pentacoordinate sulfur intermediate, has also been considered, particularly for reactions involving fluoride (B91410) nucleophiles. mdpi.comnih.gov Computational studies can distinguish between these pathways by locating the relevant stationary points (reactants, products, intermediates, and transition states) on the potential energy surface and calculating their relative energies.

A crucial aspect of computational reaction mechanism studies is the characterization of the transition state (TS). mit.edu For the Sₙ2 reaction of an aryl sulfonyl chloride, the transition state is typically found to have a trigonal bipyramidal geometry around the central sulfur atom. The incoming nucleophile and the departing chloride ion occupy the two axial positions.

By mapping the energy profile, computational models can determine the activation energy (the energy barrier from reactants to the transition state), which is the primary determinant of the reaction rate. For this compound, the electron-withdrawing cyano group is expected to stabilize the negatively charged transition state, thereby lowering the activation energy for nucleophilic attack compared to unsubstituted benzenesulfonyl chloride.

The solvent can have a profound effect on the rates and mechanisms of reactions involving charged or polar species. nih.gov The solvolysis of sulfonyl chlorides, for instance, is highly dependent on the solvent's nucleophilicity and ionizing power. nih.gov Computational models account for solvent effects in several ways. Implicit solvent models (also known as continuum models) treat the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient. Explicit solvent models involve including a number of individual solvent molecules in the calculation, which is more computationally intensive but can capture specific solvent-solute interactions like hydrogen bonding. nih.gov These models are essential for accurately predicting reaction dynamics in solution. nih.govresearchgate.net

Investigation of Substituent Effects on Reactivity and Electronic Properties

The electronic nature of substituents on the aromatic ring significantly influences the reactivity of aryl sulfonyl chlorides. lumenlearning.comlumenlearning.com Computational studies, in conjunction with experimental kinetic data, have quantified these effects. For nucleophilic substitution reactions, electron-withdrawing groups (EWGs) generally increase the reaction rate, while electron-donating groups (EDGs) decrease it. mdpi.comnih.gov

This trend is often rationalized using the Hammett equation, which correlates reaction rates with substituent constants (σ). Studies on the chloride-chloride exchange reaction in a series of para- and meta-substituted arenesulfonyl chlorides found a positive Hammett ρ-value of +2.02. mdpi.comnih.gov This positive value confirms that the reaction is favored by electron-withdrawing substituents that can stabilize the buildup of negative charge in the transition state.

In this compound:

The cyano group (-CN) is a strong EWG (σ_meta = +0.62), which will significantly increase the electrophilicity of the sulfur atom and accelerate the rate of nucleophilic attack.

The methyl group (-CH₃) is a weak EDG (σ_meta = -0.07), which will have a small, opposing effect on the reactivity.

The net effect will be a substantial activation of the molecule towards nucleophilic substitution compared to unsubstituted benzenesulfonyl chloride.

| Substituent (meta) | Hammett Constant (σ_meta) | Predicted Relative Rate (k_rel) |

| -H | 0.00 | 1 |

| -CH₃ | -0.07 | ~0.7 |

| -CN | +0.62 | ~20 |

| 3-Cyano, 5-Methyl | +0.55 (approx. additive) | ~15 |

This table provides an illustrative prediction of relative reaction rates based on Hammett constants for a hypothetical nucleophilic substitution reaction. The values are for educational purposes to demonstrate the substituent effects.

Molecular Orbital Analysis and Bond Dissociation Energy Calculations

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure and bonding. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. For aryl sulfonyl chlorides, the LUMO is often localized on the S-Cl antibonding orbital (σ*S-Cl). researchgate.net A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. The electron-withdrawing cyano group in this compound is expected to lower the energy of the LUMO, consistent with its activating effect. nih.gov

Bond Dissociation Energy (BDE) is the energy required to break a bond homolytically. The S-Cl bond in aryl sulfonyl chlorides is of primary interest. Computational methods can provide reliable estimates of these values. Experimental and computational studies on methane- and benzenesulfonyl chloride have shown that the homolytic S-Cl bond dissociation enthalpies are quite similar, around 295 kJ/mol. rsc.orgresearchgate.net This suggests that the phenyl group itself has little stabilizing effect on the resulting sulfonyl radical. rsc.orgresearchgate.net However, the heterolytic bond dissociation energy, which is relevant for ionic reactions, is significantly affected by substituents that can stabilize the resulting sulfonyl cation.

| Compound | Homolytic S-Cl BDE (kJ/mol) | Heterolytic S-Cl BDE (kJ/mol) |

| Methanesulfonyl chloride | ~295 | 778 |

| Benzenesulfonyl chloride | ~295 | 668 |

| Trifluoromethanesulfonyl chloride | 267.2 | - |

| Fluorosulfonyl chloride | 283.0 | - |

Data compiled from various computational and experimental studies. rsc.orgresearchgate.netresearchgate.net The heterolytic BDE corresponds to the cleavage into RSO₂⁺ and Cl⁻.

Predictive Modeling of Reaction Pathways and Selectivity

A key goal of computational chemistry is to predict the outcomes of unknown reactions. By calculating the energy barriers for different potential reaction pathways, it is possible to predict which pathway is most favorable and, therefore, which product will be formed. For a multifunctional molecule like this compound, this can be particularly useful.

For example, if a reagent could potentially react at the sulfonyl chloride group or the cyano group, computational modeling could predict the selectivity by comparing the activation energies for the two competing pathways. These predictive models can screen potential reactants and conditions in silico, guiding experimental work and accelerating the discovery of new reactions and synthetic routes. The correlation of activation energies with parameters like Hammett constants serves as a simple but effective predictive tool for estimating the reactivity of new substituted aryl sulfonyl chlorides.

Computational Studies of Intermolecular Interactions and Crystalline Packing of this compound

Currently, there is a notable absence of specific computational or crystallographic studies in publicly accessible scientific literature that focus exclusively on the intermolecular interactions and crystalline packing of this compound. While computational methods such as Hirshfeld surface analysis and density functional theory (DFT) calculations are powerful tools for elucidating the intricate network of non-covalent interactions that govern the solid-state arrangement of molecules, and have been applied to various other aryl sulfonyl chlorides, specific data for the title compound remains unpublished.

For instance, the cyano group is a strong electron-withdrawing group and can participate in N···H or N···X (where X is an electronegative atom) interactions. The methyl group, being electron-donating, can influence the electron density of the aromatic ring and participate in C-H···π or C-H···O interactions. The interplay of these substituent effects, along with the interactions involving the sulfonyl chloride moiety, would dictate the specific packing motif of this compound.

Without experimental data from X-ray crystallography or specific computational modeling for this compound, any detailed description of its intermolecular interactions and crystalline packing would be purely speculative. The generation of detailed research findings and data tables, as requested, is therefore not possible at this time. Future computational and experimental studies are required to elucidate the specific solid-state structure of this compound.

Emerging Research Directions and Future Perspectives in Aryl Sulfonyl Chloride Chemistry

Development of Sustainable and Economically Viable Synthetic Routes

The traditional synthesis of aryl sulfonyl chlorides often involves harsh reagents and generates significant waste, prompting the development of more sustainable and economically viable alternatives. For a compound like 3-Cyano-5-methylbenzenesulfonyl chloride, these modern approaches are crucial for unlocking its full synthetic potential.

One promising avenue is the refinement of the Sandmeyer-type reaction, a classic method for converting anilines to sulfonyl chlorides. google.com Modern iterations focus on minimizing waste and improving safety. For the synthesis of this compound, this would likely involve the diazotization of 3-amino-5-methylbenzonitrile (B1291298), followed by a catalyzed reaction with a sulfur dioxide source. Innovations in this area include the use of more environmentally benign solvents and catalysts, as well as in situ generation of reactive intermediates to reduce handling of hazardous materials.

Furthermore, oxidative chlorination of corresponding thiols or their derivatives presents another key strategy. The development of greener oxidizing agents to replace traditional chlorine gas is a major focus. These advancements are critical for making the synthesis of specialized sulfonyl chlorides like this compound more amenable to large-scale production with a reduced environmental footprint.

| Synthetic Route | Key Features & Advantages | Relevance to this compound |

| Improved Sandmeyer Reaction | Milder reaction conditions, reduced waste, potential for in situ generation of reagents. | A plausible and adaptable route starting from 3-amino-5-methylbenzonitrile. |

| Green Oxidative Chlorination | Use of environmentally friendly oxidizing agents, avoidance of hazardous chlorine gas. | A viable alternative if the corresponding thiol, 3-cyano-5-methylthiophenol, is accessible. |

Exploration of Novel Catalytic Systems for Enhanced Reactivity

The exploration of novel catalytic systems is revolutionizing the synthesis of aryl sulfonyl chlorides, offering pathways to enhanced reactivity, selectivity, and functional group tolerance. These advancements are particularly relevant for the synthesis of highly functionalized molecules such as this compound.

Photoredox catalysis has emerged as a powerful tool, utilizing visible light to drive chemical transformations under mild conditions. This methodology could enable the synthesis of this compound from precursors that are incompatible with traditional, harsher methods. The use of photocatalysts can facilitate the generation of sulfonyl radicals from various sulfur-containing starting materials, which can then be trapped with a chlorine source.

Transition-metal catalysis also continues to be a fertile ground for innovation. New catalyst systems are being developed to improve the efficiency and scope of chlorosulfonation reactions. These catalysts can offer greater control over regioselectivity and can operate under milder conditions than traditional methods, which is advantageous for substrates with sensitive functional groups like the cyano group in this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes with flow chemistry and automated platforms is a significant trend, offering enhanced safety, scalability, and reproducibility. For the synthesis of this compound, these technologies can be particularly beneficial.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. rsc.org This is especially important for potentially exothermic reactions often involved in the synthesis of sulfonyl chlorides. The small reactor volumes in flow systems also minimize the risk associated with handling hazardous reagents and intermediates.

Automated synthesis platforms can be coupled with flow reactors to enable high-throughput screening of reaction conditions and rapid optimization of synthetic routes. This approach can accelerate the development of efficient and robust methods for the preparation of this compound and its derivatives, facilitating their use in discovery chemistry.

| Technology | Advantages | Potential Impact on this compound Synthesis |

| Flow Chemistry | Enhanced safety, precise control of reaction parameters, improved scalability. | Safer and more efficient production, particularly for potentially hazardous steps. |

| Automated Synthesis | High-throughput screening, rapid optimization of reaction conditions. | Accelerated development of optimal synthetic protocols. |

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A deeper understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. Advanced spectroscopic and computational techniques are providing unprecedented insights into the intricate pathways of chemical transformations involving aryl sulfonyl chlorides.

In the context of this compound, techniques such as in situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can be employed to monitor the progress of a reaction in real-time, identifying transient intermediates and providing valuable kinetic data. Mass spectrometry (MS) is also indispensable for the characterization of products and byproducts, helping to elucidate reaction pathways.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become a powerful predictive tool. rsc.org DFT can be used to model reaction transition states, calculate activation energies, and predict the regioselectivity of reactions. For this compound, computational studies could help in understanding the electronic effects of the cyano and methyl groups on the reactivity of the sulfonyl chloride moiety and predict its behavior in various chemical transformations.

Expansion into Unexplored Reaction Manifolds and Applications

The unique electronic properties conferred by the cyano and methyl groups in this compound open up possibilities for its use in a variety of unexplored reaction manifolds and applications.

The sulfonyl chloride group is a well-established precursor to sulfonamides, which are a prominent class of compounds in medicinal chemistry. orgsyn.org The presence of the cyano group in this compound provides an additional handle for chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening. The cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions, further expanding the molecular diversity that can be accessed from this building block.

Furthermore, the field of materials science offers exciting opportunities for novel applications. The rigid aromatic core and the polar cyano and sulfonyl chloride groups of this compound could be exploited in the design of new polymers, liquid crystals, or functional dyes with tailored electronic and photophysical properties. The exploration of its reactivity in polymerization and cross-linking reactions could lead to the development of materials with unique characteristics.

The continued development of innovative synthetic methodologies and a deeper mechanistic understanding of their reactivity will undoubtedly unlock the full potential of this compound and other functionalized aryl sulfonyl chlorides in both established and emerging fields of chemical science.

Q & A

Basic: What are the recommended methods for synthesizing 3-Cyano-5-methylbenzenesulfonyl chloride with high purity?

Methodological Answer:

Synthesis typically involves chlorination of precursor sulfonic acids or thiol derivatives. For example:

- Step 1: Start with 3-cyano-5-methylbenzenesulfonic acid. React with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions to form the sulfonyl chloride.

- Step 2: Optimize reaction temperature (e.g., 60–80°C) and stoichiometry (1:2 molar ratio of sulfonic acid to PCl₅) to minimize side products.

- Step 3: Purify via recrystallization (e.g., using dichloromethane/hexane) to achieve >95% purity, as validated by HPLC .

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Purity (HPLC) | >95% | Kanto Reagents |

| Common Byproducts | POCl₃, HCl | Friedel-Crafts analog |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., cyano and methyl groups at positions 3 and 5). Aromatic protons appear as multiplets (δ 7.5–8.5 ppm), while the methyl group resonates near δ 2.3 ppm.

- IR Spectroscopy: Identify sulfonyl chloride (S=O stretch at ~1370 cm⁻¹) and cyano (C≡N stretch at ~2230 cm⁻¹).

- X-ray Crystallography: Resolve crystal packing and bond angles (e.g., Cambridge CCDC datasets ).

- Elemental Analysis: Validate molecular formula (C₈H₆ClNO₂S) with ≤0.3% deviation .

Advanced: How do electron-withdrawing groups influence the reactivity of sulfonyl chlorides in nucleophilic substitution?

Methodological Answer:

- Mechanistic Insight: The cyano group at position 3 enhances electrophilicity of the sulfonyl chloride via inductive effects, accelerating reactions with amines or alcohols.

- Computational Modeling: Use density functional theory (DFT) to calculate partial charges (e.g., sulfur atom charge: +1.2 e.u. in 3-cyano derivatives vs. +0.9 e.u. in non-substituted analogs).

- Experimental Validation: Compare reaction rates with 4-methyl analogs. For example, 3-cyano derivatives react 2.3x faster with piperidine in DMF at 25°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.